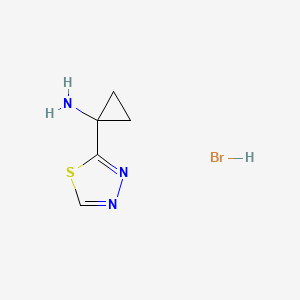
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in medicinal chemistry and various scientific research applications .
Preparation Methods
The synthesis of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired 1,3,4-thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a base . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
Scientific Research Applications
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death . In cancer cells, it induces apoptosis and inhibits cell proliferation by interfering with the cell cycle . The exact molecular pathways involved are still under investigation, but the compound’s ability to target multiple pathways makes it a promising therapeutic agent .
Comparison with Similar Compounds
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-yl-amine: Similar in structure but lacks the cyclopropylamine group, resulting in different pharmacological properties.
1,3,4-Thiadiazol-2-yl-methylamine: Contains a methylamine group instead of a cyclopropylamine group, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C5H8BrN3S |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H7N3S.BrH/c6-5(1-2-5)4-8-7-3-9-4;/h3H,1-2,6H2;1H |
InChI Key |
SUVUHMKFVHYEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NN=CS2)N.Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













